SAR Evidence: Thiophene-2-carboxamide Core Essential for Anti-EV71 Activity vs. Heteroaryl Analogs
In a systematic SAR study of N-benzyl-N-phenylthiophene-2-carboxamide analogues against EV71, the thiophene-2-carboxamide core was identified as crucial for antiviral activity. Replacing the thiophene ring with furan or thiophene-3-carboxamide moieties resulted in differential activity profiles [1]. The most potent derivative in this series, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide (compound 5a), exhibited an EC50 value of 1.42 μM in RD cell lines, compared to the reference anti-EV71 drug enviroxime at EC50 = 0.15 μM [1].
| Evidence Dimension | Antiviral potency (EC50) against EV71 |
|---|---|
| Target Compound Data | EC50 = 1.42 μM (for derivative 5a; parent compound activity not directly reported) |
| Comparator Or Baseline | Enviroxime (reference anti-EV71 drug): EC50 = 0.15 μM |
| Quantified Difference | Derivative 5a is approximately 9.5-fold less potent than enviroxime |
| Conditions | RD (rhabdomyosarcoma) cell line; in vitro antiviral assay |
Why This Matters
This SAR evidence confirms that N-phenylthiophene-2-carboxamide serves as an essential core scaffold that, when appropriately derivatized, yields potent antiviral agents; procurement of this specific scaffold is necessary for generating active EV71 inhibitor series.
- [1] Pan J, Han X, Sun N, Wu H, Lin D, Tien P, Zhou HB, Wu S. Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Adv. 2015;5:55100-55108. View Source
